molecular formula C11H10ClN5O B1433603 2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine CAS No. 1133758-66-3

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine

Cat. No. B1433603
CAS RN: 1133758-66-3
M. Wt: 263.68 g/mol
InChI Key: ABAUGIZWACETCO-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine, also known as 2-Chloro-6-amino-7H-purine, is an organic compound that is used in a variety of scientific research applications. It is a purine derivative that is used in the synthesis of biologically active compounds, such as purine derivatives, nucleosides, and nucleotides. It is also used in the synthesis of drugs, such as anticoagulants, anti-inflammatory agents, and antiviral agents. This compound has been studied extensively in the laboratory, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

  • 2-Substituted Agelasine Analogs : Research on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, synthesized from 6-chloro-9-methyl-9H-purines or 2-chloro-N-methoxy-9-methyl-9H-purin-6-amine, shows variations in amino/imino tautomeric ratios, identified using NMR techniques. These compounds demonstrate significant antimycobacterial and antiprotozoal activity, with potential for cancer cell line treatment (Roggen et al., 2011).

  • Tautomerism and Alkylation Studies : In a related study, variations in tautomer ratio among N-methoxy-9-methyl-9H-purin-6-amines were observed, and the impact of field/inductive withdrawing abilities of the 2-substituent on these ratios was examined. The study highlights the importance of understanding tautomerism for the synthesis of biologically active compounds (Roggen & Gundersen, 2008).

  • Synthesis for Anticancer Application : Research into the synthesis of purine-quinoline molecules, which are nitrogen-rich and active against various cancers, demonstrated how aryl amino-quinoline-purine compounds could be synthesized with notable cytotoxic activity against NCI-60 cell-lines, indicating potential as therapeutic agents (Kapadiya & Khunt, 2018).

Chemical Synthesis and Structure

  • Nucleoside Analog Synthesis : Studies on the synthesis of purine and 2-aminopurine conjugates revealed efficient methods for the formation of N-(purin-6-yl) derivatives, which have applications in pharmaceutical and medicinal chemistry (Gruzdev et al., 2015).

  • Purine Derivatives for Drug Development : The development of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines and their configurational isomers through NMR and IR spectroscopy contributes to the understanding of purine derivatives in drug development (Mishnev et al., 1979).

  • Purine Conjugates with Heterocyclic Amines : The synthesis of novel purin-6-yl conjugates with heterocyclic amines linked via 6-aminohexanoyl fragment showed new avenues for developing bioactive molecules, highlighting the versatility of purine chemistry in pharmaceutical research (Krasnov et al., 2015).

properties

IUPAC Name

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O/c1-6-2-3-7(18-6)4-13-9-8-10(15-5-14-8)17-11(12)16-9/h2-3,5H,4H2,1H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAUGIZWACETCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2=NC(=NC3=C2NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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